2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde
Description
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-ethyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H17NO2/c1-2-11-9-13(7-6-12(11)10-16)15-8-4-3-5-14(15)17/h6-7,9-10H,2-5,8H2,1H3 |
InChI Key |
KRAHBMOKXRCXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCCCC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling with Piperidin-2-one
Reaction Overview
The Ullmann coupling reaction is a cornerstone for introducing nitrogen-containing heterocycles to aromatic systems. In this method, 4-iodo-2-ethylbenzaldehyde undergoes copper-catalyzed coupling with piperidin-2-one to yield the target compound.
Procedure
- Substrates :
- 4-Iodo-2-ethylbenzaldehyde (1.0 eq)
- Piperidin-2-one (1.2 eq)
- CuI (10 mol%), K$$2$$CO$$3$$ (2.5 eq)
- Solvent: DMF or DMSO (anhydrous)
- Conditions :
Yield and Purity
Nucleophilic Aromatic Substitution (NAS)
Reductive Amination and Cyclization
Two-Step Synthesis
This approach involves reductive amination followed by lactam cyclization:
- Step 1 : Condensation of 4-amino-2-ethylbenzaldehyde with δ-valerolactam.
- Step 2 : Acid-catalyzed cyclization to form the 2-oxopiperidinyl moiety.
Experimental Details
- Step 1 :
- Solvent: Ethanol, 70°C, 6 hours.
- Catalyst: p-TsOH (5 mol%).
- Step 2 :
Outcomes
Palladium-Catalyzed Buchwald-Hartwig Amination
Grignard Addition and Oxidation
Sequential Functionalization
- Ethylation : Grignard addition to 4-(2-oxopiperidin-1-yl)benzaldehyde.
- Oxidation : Subsequent oxidation to restore the aldehyde.
Steps
- Grignard Reagent : Ethylmagnesium bromide (3.0 eq), THF, 0°C → rt.
- Oxidizing Agent : MnO$$2$$, CH$$2$$Cl$$_2$$, 12 hours.
Yield and Considerations
Comparative Analysis of Methods
Key Insights :
- Buchwald-Hartwig offers the best balance of yield and purity but requires expensive catalysts.
- Ullmann Coupling is preferred for large-scale synthesis due to reagent availability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzoic acid.
Reduction: 2-Ethyl-4-(2-oxopiperidin-1-YL)benzyl alcohol.
Substitution: Various substituted piperidinone derivatives.
Scientific Research Applications
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde involves its interaction with specific molecular targets. The piperidinone ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Key Observations:
- The 2-oxopiperidinyl group enhances solubility in polar solvents compared to unsubstituted benzaldehyde, as seen in analogous piperidine derivatives .
- Unlike ester- or amine-functionalized piperidine derivatives, the aldehyde group in the target compound offers a reactive site for further derivatization (e.g., condensation reactions) .
Chromatographic Behavior
Evidence from benzaldehyde and methylbenzoate studies (retention on ODS and Deltabond-CSC columns) suggests that polar functional groups significantly influence chromatographic retention. The oxopiperidinyl group in this compound is expected to increase retention time compared to benzaldehyde due to hydrogen-bonding interactions with residual silanols on column surfaces .
Biological Activity
Chemical Structure and Properties
2-Ethyl-4-(2-oxopiperidin-1-YL)benzaldehyde is an organic compound characterized by a benzaldehyde functional group attached to a piperidinone moiety. Its structure includes a 2-ethyl substituent on the benzene ring and a ketone group on the piperidine ring. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activity, particularly in antimicrobial and anticancer domains.
Biological Activity
Mechanism of Action
Research indicates that this compound exhibits significant biological activity, primarily through its interactions with specific molecular targets. The piperidinone ring may modulate enzyme and receptor activities, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, influencing various biological pathways.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to interact with bacterial enzymes suggests potential therapeutic applications in treating infections caused by resistant strains.
Anticancer Properties
The compound's unique structure allows it to engage effectively with binding sites on proteins involved in tumor progression. Studies indicate that it may inhibit key pathways associated with cancer cell growth and survival, highlighting its potential as an anticancer agent.
Research Findings
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
- The mechanism involves disrupting bacterial cell wall synthesis, similar to established antibiotics like penicillin.
-
Anticancer Evaluations :
- In vitro assays showed that the compound could induce apoptosis in cancer cell lines, suggesting its role as an apoptosis-inducing agent.
- Further research is needed to elucidate the specific pathways influenced by this compound.
-
Pharmacological Characterization :
- Pharmacokinetic studies indicated favorable absorption characteristics, making it a viable candidate for drug development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| Ethyl 4-(2-Oxopiperidin-1-YL)benzoate | Contains an ester group instead of an aldehyde | Different reactivity due to ester functionality |
| 4-[(2-Oxopiperidin-1-YL)methyl]benzoic acid | Contains a carboxylic acid group | Acidic properties alter its interaction profile |
| Ethyl (1-Benzyl-2-Oxopiperidin-4-YL)acetate | Features a benzyl group and an acetate ester | Benzyl substitution affects pharmacological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
